

Spectroscopic Analysis of 2,3-Dihydrobenzofuran-7-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-7-carboxylic Acid

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This technical guide provides a comprehensive overview of the spectroscopic data and analytical protocols for the characterization of **2,3-dihydrobenzofuran-7-carboxylic acid**. While a complete set of experimentally verified spectra for this specific molecule is not readily available in public databases, this document compiles predicted data, typical spectroscopic characteristics for the constituent functional groups, and detailed experimental methodologies.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for **2,3-dihydrobenzofuran-7-carboxylic acid**. This information is collated from spectral prediction databases and literature on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~11-13	Singlet	-COOH
~7.6-7.8	Doublet	Ar-H
~6.8-7.0	Multiplet	Ar-H (2 protons)
~4.6	Triplet	-O-CH ₂ -
~3.2	Triplet	-CH ₂ -

Note: Predicted values. Actual shifts can vary based on solvent and concentration.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
~170-180	-COOH
~160	Ar-C-O
~130	Ar-C
~128	Ar-C
~120	Ar-C-COOH
~110	Ar-C
~72	-O-CH ₂ -
~29	-CH ₂ -

Note: Based on predicted spectra and data for similar structures[1].

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
3000-2850	Medium	C-H stretch (aliphatic)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1470	Medium-Strong	C=C stretch (Aromatic)
~1250	Strong	C-O stretch (Aryl ether)
~1200	Strong	C-O stretch (Carboxylic acid)

Note: Expected ranges for the functional groups present.

Mass Spectrometry (MS)

m/z Ratio	Fragmentation
164	[M] ⁺ (Molecular Ion)
147	[M-OH] ⁺
119	[M-COOH] ⁺

Note: Predicted fragmentation pattern for the molecular formula C₉H₈O₃.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **2,3-Dihydrobenzofuran-7-carboxylic acid**.

Methodology:

- Sample Preparation:
 - Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (¹H NMR):
 - Spectrometer Frequency: 400 MHz or higher.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16, depending on sample concentration.
- Instrument Parameters (¹³C NMR):
 - Spectrometer Frequency: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum.

- Calibrate the chemical shift scale using the internal standard.
- Integrate the signals in the ^1H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2,3-Dihydrobenzofuran-7-carboxylic acid**.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid sample directly onto the ATR crystal.
- Instrument Parameters:
 - Scan Range: $4000\text{-}400\text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Background Scan: Perform a background scan of the empty ATR crystal before analyzing the sample.
- Data Acquisition and Processing:
 - Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
 - Collect the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2,3-Dihydrobenzofuran-7-carboxylic acid**.

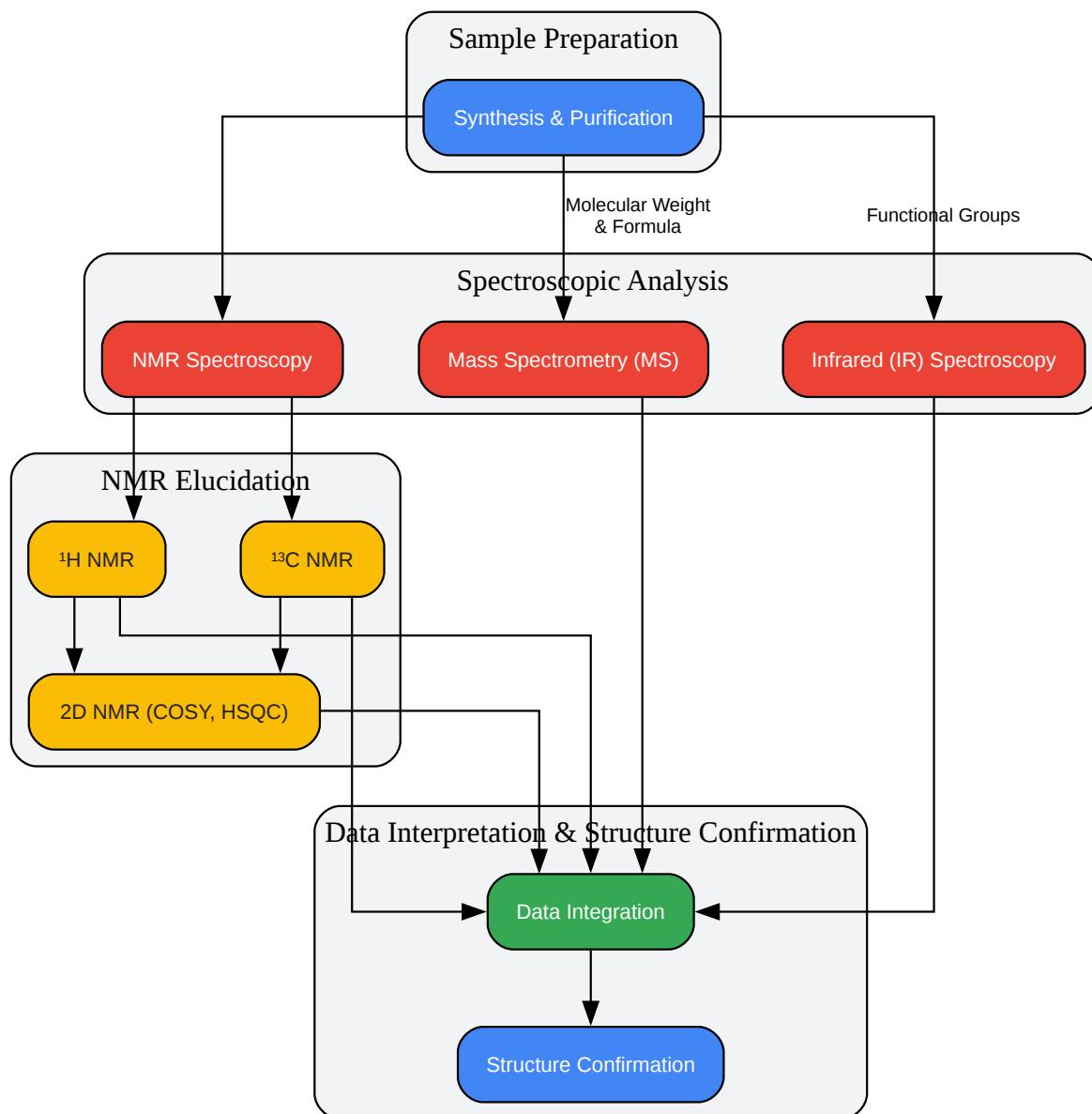
Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
 - The sample is heated under vacuum to induce vaporization.
- Ionization:
 - The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis:
 - The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection and Data Processing:
 - A detector records the abundance of each ion at a specific m/z value.
 - The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of an organic compound like **2,3-Dihydrobenzofuran-7-carboxylic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. NP-MRD: ^{13}C NMR Spectrum (1D, 252 MHz, H_2O , predicted) (NP0277828) [np-mrd.org]
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